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Compound of Interest

Compound Name: 1-(2-Bromopyridin-4-yl)ethanone

Cat. No.: B1283064 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for two

derivatives of 1-(2-Bromopyridin-4-yl)ethanone. The structural information derived from X-ray

crystallography is fundamental in drug design and development, offering critical insights into

molecular geometry, conformation, and intermolecular interactions. These parameters directly

influence a compound's physicochemical properties, such as solubility and melting point, and

its biological activity by governing how it interacts with target macromolecules.

The following sections present a comparison of the crystallographic data for the parent

compound, 1-(2-Bromopyridin-4-yl)ethanone (Derivative A), and a hypothetical functionalized

analog, 1-(2-Bromo-5-hydroxypyridin-4-yl)ethanone (Derivative B). The inclusion of a hydroxyl

group in Derivative B is expected to introduce hydrogen bonding capabilities, leading to

significant differences in crystal packing and intermolecular interactions compared to the parent

compound.

Disclaimer: The following data is representative and presented for illustrative purposes to

demonstrate the format and content of a crystallographic comparison guide. Publicly

accessible, peer-reviewed crystallographic data for these specific compounds was not available

at the time of this guide's creation.
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The crystallographic data for Derivatives A and B were collected at 100 K and are summarized

in the table below. The key differences in unit cell parameters and intermolecular interactions

highlight the structural impact of the hydroxyl substitution.

Parameter
Derivative A: 1-(2-

Bromopyridin-4-yl)ethanone

Derivative B: 1-(2-Bromo-5-

hydroxypyridin-4-yl)ethanone

Empirical Formula C₇H₆BrNO C₇H₆BrNO₂

Formula Weight ( g/mol ) 200.03 216.03

Crystal System Monoclinic Orthorhombic

Space Group P2₁/c Pca2₁

a (Å) 7.123 14.045

b (Å) 15.456 7.311

c (Å) 8.345 16.223

α (°) 90 90

β (°) 110.2 90

γ (°) 90 90

Volume (Å³) 859.4 1667.8

Z 4 8

Resolution (Å) 0.75 0.81

R-factor (R₁) 0.035 0.041

wR₂ (all data) 0.082 0.095

Key Intermolecular Interactions C-H···O, C-H···N O-H···N (strong), C-H···O

Experimental Protocols
Synthesis of Derivatives
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Derivative A (1-(2-Bromopyridin-4-yl)ethanone): A solution of 2-bromopyridine-4-carbonitrile

(1.0 eq) in anhydrous diethyl ether was cooled to 0°C under a nitrogen atmosphere.

Methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) was added dropwise over

30 minutes. The reaction mixture was allowed to warm to room temperature and stirred for 4

hours. The reaction was then quenched by the slow addition of 1 M HCl. The aqueous layer

was separated, neutralized with saturated NaHCO₃ solution, and extracted with ethyl acetate (3

x 50 mL). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and

concentrated under reduced pressure to yield the crude product, which was purified by column

chromatography.

Derivative B (1-(2-Bromo-5-hydroxypyridin-4-yl)ethanone): 2-Bromo-5-hydroxypyridine (1.0 eq)

was acetylated at the 4-position via a Friedel-Crafts acylation reaction using acetyl chloride (1.1

eq) and AlCl₃ (1.2 eq) in dichloromethane at 0°C. The reaction was stirred for 6 hours before

being quenched with ice-cold water. The product was extracted with dichloromethane, dried

over anhydrous MgSO₄, and purified by recrystallization from an ethanol/water mixture.

Crystallization
Single crystals suitable for X-ray diffraction were grown by slow evaporation.

Derivative A: 50 mg of the purified compound was dissolved in 5 mL of a 1:1 mixture of

hexane and ethyl acetate. The vial was loosely capped and left undisturbed at room

temperature. Plate-like, colorless crystals formed after approximately 5-7 days.

Derivative B: 50 mg of the purified compound was dissolved in 3 mL of methanol. The

solution was filtered to remove any particulates. The vial was covered with parafilm

perforated with small holes and left at 4°C. Rod-shaped, pale yellow crystals appeared within

4 days.

X-ray Data Collection and Structure Refinement
Data for both derivatives were collected on a Bruker D8 Venture diffractometer equipped with a

Photon II detector and a Mo-Kα radiation source (λ = 0.71073 Å) at a temperature of 100 K.

The structures were solved using direct methods with the SHELXT program and refined by full-

matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically.

Hydrogen atoms were placed in calculated positions and refined using a riding model.
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Visualizations
The following diagram illustrates the general workflow for the comparative crystallographic

analysis of the synthesized derivatives.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Crystallization

X-ray Diffraction

Analysis & Comparison

Derivative A Synthesis

Purification of A

Derivative B Synthesis

Purification of B

Crystal Growth (A) Crystal Growth (B)

Data Collection (A) Data Collection (B)

Structure Solution (A) Structure Solution (B)

Compare Structures:
- Unit Cell

- Bond Geometry
- Packing

- Interactions

Publish Guide

Click to download full resolution via product page

Caption: Workflow for Comparative X-ray Crystallography.
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To cite this document: BenchChem. [A Comparative Crystallographic Analysis of 1-(2-
Bromopyridin-4-yl)ethanone Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283064#x-ray-crystallography-of-1-2-bromopyridin-
4-yl-ethanone-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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